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Introduction
Calcium Crimson is a fluorescent, long-wavelength calcium indicator designed for the

detection of intracellular calcium mobilization. Its spectral properties make it particularly well-

suited for flow cytometry applications, offering advantages in multiplexing with other

fluorochromes and minimizing interference from cellular autofluorescence.[1][2] This document

provides detailed application notes and protocols for the use of Calcium Crimson in flow

cytometric analysis of calcium flux.

Calcium ions (Ca²⁺) are ubiquitous second messengers involved in a multitude of cellular

processes, including signal transduction, muscle contraction, cell proliferation, and apoptosis.

[3] The ability to accurately measure changes in intracellular calcium concentration ([Ca²⁺]i) is

crucial for understanding these fundamental biological events and for the development of novel

therapeutics targeting calcium signaling pathways. Flow cytometry provides a powerful platform

for these measurements, allowing for the rapid, quantitative analysis of calcium flux in

individual cells within a heterogeneous population.[4]

Calcium Crimson is a single-wavelength indicator that exhibits a significant increase in

fluorescence intensity upon binding to Ca²⁺.[1][5] It is available as a cell-permeant

acetoxymethyl (AM) ester, which readily crosses the plasma membrane. Once inside the cell,

intracellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.

[6]
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Data Presentation
Photophysical and Chemical Properties of Calcium
Crimson

Property Value Reference(s)

Excitation Maximum (Ca²⁺-

bound)
~586 - 589 nm [7][8]

Emission Maximum (Ca²⁺-

bound)
~606 - 609 nm [7][8]

Recommended Laser Line 561 nm or 594 nm [7][8]

Common Emission Filter 630/69 nm [8]

Dissociation Constant (Kd) for

Ca²⁺
~185 nM [9]

Form Acetoxymethyl (AM) ester [1]

Signaling Pathway
Intracellular calcium signaling is a fundamental mechanism by which cells respond to external

stimuli. The workflow below illustrates a generalized pathway leading to intracellular calcium

release and its detection using Calcium Crimson.
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Caption: Generalized intracellular calcium signaling pathway.
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Experimental Protocols
Protocol 1: Cell Loading with Calcium Crimson AM
This protocol outlines the steps for loading cells in suspension with the acetoxymethyl (AM)

ester form of Calcium Crimson.

Materials:

Calcium Crimson, AM ester (e.g., 1 mM stock solution in anhydrous DMSO)

Cells of interest in suspension

Complete cell culture medium

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, with Ca²⁺ and Mg²⁺

Anhydrous dimethyl sulfoxide (DMSO)

Pluronic® F-127 (20% w/v solution in DMSO, optional)

Probenecid (optional)

FACS tubes (5 mL polystyrene round-bottom tubes)

Water bath or incubator at 37°C

Procedure:

Cell Preparation:

Harvest cells and wash them once with pre-warmed (37°C) complete culture medium.

Centrifuge the cells at 300-400 x g for 5 minutes.

Resuspend the cell pellet in pre-warmed culture medium at a concentration of 1 x 10⁶ to 5

x 10⁶ cells/mL.

Dye Loading Solution Preparation:
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Prepare a working solution of Calcium Crimson AM in your physiological buffer of choice.

The final concentration typically ranges from 1 to 5 µM. This should be empirically

determined for your specific cell type and experimental conditions.

Optional: To aid in the dispersion of the AM ester in the aqueous loading buffer, you can

mix the Calcium Crimson AM stock solution with an equal volume of 20% Pluronic® F-

127 before diluting it into the cell suspension. This results in a final Pluronic® F-127

concentration of approximately 0.01-0.02%.[3]

Cell Loading:

Add the Calcium Crimson AM working solution to the cell suspension.

Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal incubation

time may vary depending on the cell type.

Optional: To prevent the active transport of the de-esterified dye out of the cells,

probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.

Washing:

After incubation, wash the cells twice with pre-warmed physiological buffer to remove

excess extracellular dye. Centrifuge at 300-400 x g for 5 minutes for each wash.

Resuspend the final cell pellet in the desired buffer for flow cytometric analysis at a

concentration of approximately 1 x 10⁶ cells/mL.

Resting:

Allow the loaded cells to rest at room temperature or 37°C for at least 15-30 minutes,

protected from light, to allow for complete de-esterification of the dye within the cells.[4]

Protocol 2: Calcium Flux Assay by Flow Cytometry
This protocol describes the acquisition of calcium flux data on a flow cytometer following cell

stimulation.

Materials:
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Calcium Crimson-loaded cells (from Protocol 1)

Agonist/stimulant of interest (prepared at 10-20X the final desired concentration)

Positive Control: Ionomycin (e.g., 1 µM final concentration)

Negative Control: EGTA (e.g., 5 mM final concentration) or unstimulated cells

Flow cytometer equipped with a 561 nm or similar laser and appropriate emission filters

(e.g., 630/69 nm).

Procedure:

Flow Cytometer Setup:

Set up the flow cytometer with the appropriate laser and filter configuration for Calcium
Crimson.

Create a plot of forward scatter (FSC) vs. side scatter (SSC) to gate on the cell population

of interest.

Create a histogram or a plot of time vs. Calcium Crimson fluorescence (e.g., PE-Texas

Red or a similar channel). Set the fluorescence parameter to a linear scale.

Baseline Acquisition:

Before adding any stimulant, acquire data from the Calcium Crimson-loaded cells for

approximately 30-60 seconds to establish a stable baseline fluorescence.

Stimulation and Data Acquisition:

Briefly pause the data acquisition.

Add the agonist/stimulant to the cell suspension and gently mix.

Immediately resume data acquisition and record the fluorescence signal over time for

several minutes, or until the signal returns to baseline.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b163299?utm_src=pdf-body
https://www.benchchem.com/product/b163299?utm_src=pdf-body
https://www.benchchem.com/product/b163299?utm_src=pdf-body
https://www.benchchem.com/product/b163299?utm_src=pdf-body
https://www.benchchem.com/product/b163299?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Controls:

Positive Control: To determine the maximal fluorescence response (Fmax), add a calcium

ionophore like ionomycin to a separate aliquot of loaded cells.

Negative Control: To determine the minimal fluorescence (Fmin), either use unstimulated

cells as a baseline or chelate intracellular calcium by adding EGTA to a separate aliquot of

loaded cells prior to analysis.

Data Analysis:

Gate on the cell population of interest using the FSC vs. SSC plot.

Analyze the change in Calcium Crimson fluorescence intensity over time. This can be

expressed as a ratio of the fluorescence at a given time point to the baseline fluorescence,

or as the percentage of responding cells.

Experimental Workflow
The following diagram illustrates the key steps involved in a typical calcium flux experiment

using Calcium Crimson and flow cytometry.
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Calcium Crimson Flow Cytometry Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b163299?utm_src=pdf-custom-synthesis
https://www.thermofisher.com/tw/zt/home/references/molecular-probes-the-handbook/indicators-for-ca2-mg2-zn2-and-other-metal-ions/fluorescent-ca2-indicators-excited-with-visible-light.html
https://www.thermofisher.com/tw/zt/home/references/molecular-probes-the-handbook/indicators-for-ca2-mg2-zn2-and-other-metal-ions/fluorescent-ca2-indicators-excited-with-visible-light.html
https://www.thermofisher.com/tw/zt/home/references/molecular-probes-the-handbook/indicators-for-ca2-mg2-zn2-and-other-metal-ions/fluorescent-ca2-indicators-excited-with-visible-light.html
https://www.thermofisher.com/tw/zt/home/references/molecular-probes-the-handbook/indicators-for-ca2-mg2-zn2-and-other-metal-ions/fluorescent-ca2-indicators-excited-with-visible-light.html
https://expertcytometry.com/how-to-achieve-accurate-flow-cytometry-calcium-flux-measurements/
https://expertcytometry.com/how-to-achieve-accurate-flow-cytometry-calcium-flux-measurements/
https://m.youtube.com/watch?v=V2i6gqdAv5U
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp03010.pdf
https://www.bu.edu/flow-cytometry/files/2010/10/Calcium-Flux-Protocol.pdf
https://www.aatbio.com/fluorescence-excitation-emission-spectrum-graph-viewer/calcium_crimson_calcium_bound
https://app.fluorofinder.com/dyes/1601-calcium-crimson-ca2-bound-ex-max-586-nm-em-max-606-nm
https://www.thermofisher.com/us/en/home/references/molecular-probes-the-handbook/tables/summary-of-fluorescent-ca2-indicators-available-from-molecular-probes.html
https://www.thermofisher.com/us/en/home/references/molecular-probes-the-handbook/tables/summary-of-fluorescent-ca2-indicators-available-from-molecular-probes.html
https://www.benchchem.com/product/b163299#calcium-crimson-application-in-flow-cytometry
https://www.benchchem.com/product/b163299#calcium-crimson-application-in-flow-cytometry
https://www.benchchem.com/product/b163299#calcium-crimson-application-in-flow-cytometry
https://www.benchchem.com/product/b163299#calcium-crimson-application-in-flow-cytometry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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